

Heliotrine N-oxide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Heliotrine N-oxide*

Cat. No.: *B129442*

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Abstract

Heliotrine N-oxide, a pyrrolizidine alkaloid (PA), is a significant compound of study in toxicology and pharmacology due to its potential hepatotoxicity and genotoxicity. This technical guide provides an in-depth overview of **Heliotrine N-oxide**, including its chemical properties, toxicological profile, metabolic pathways, and relevant experimental methodologies. The information is intended to serve as a valuable resource for researchers and professionals involved in the study of natural toxins and their implications for drug development and safety assessment.

Chemical and Physical Properties

Heliotrine N-oxide is the N-oxide derivative of heliotrine, a pyrrolizidine alkaloid found in various plant species.^[1] Its chemical identity and key properties are summarized below.

Property	Value	Reference
CAS Number	6209-65-0	[1] [2] [3] [4] [5] [6] [7]
Chemical Formula	C ₁₆ H ₂₇ NO ₆	[1] [2] [3] [4] [5] [6]
Molecular Weight	329.39 g/mol	[1] [4] [5] [6]
Synonyms	Heliotrine, 4-oxide; Heliotrine oxide; 9-Heliotrylheliotridin-N-Oxid	[1] [2] [3]
Appearance	Colorless to pale yellow solid or liquid	[2]
Solubility	Generally soluble in organic solvents	[2]
Melting Point	167 °C	[7]
Storage Temperature	+4 °C	[7]

Toxicology and Mechanism of Action

The toxicity of **Heliotrine N-oxide** is intrinsically linked to its metabolic activation. While generally considered less toxic than its parent alkaloid, heliotrine, it can be reduced back to the tertiary amine form *in vivo*, leading to the generation of reactive pyrrolic metabolites.[\[8\]](#)

Genotoxicity and DNA Adduct Formation

A primary mechanism of **Heliotrine N-oxide**'s toxicity is its ability to form DNA adducts, which are implicated in its carcinogenic potential.[\[2\]](#)[\[5\]](#) Metabolic activation, primarily in the liver, leads to the formation of dehydroheliotridine (DHH), a reactive pyrrole that can bind to DNA.[\[3\]](#) This process results in a set of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts.[\[2\]](#)[\[3\]](#)[\[4\]](#) These adducts are considered potential biomarkers for PA-induced liver tumor initiation.[\[2\]](#)[\[9\]](#)

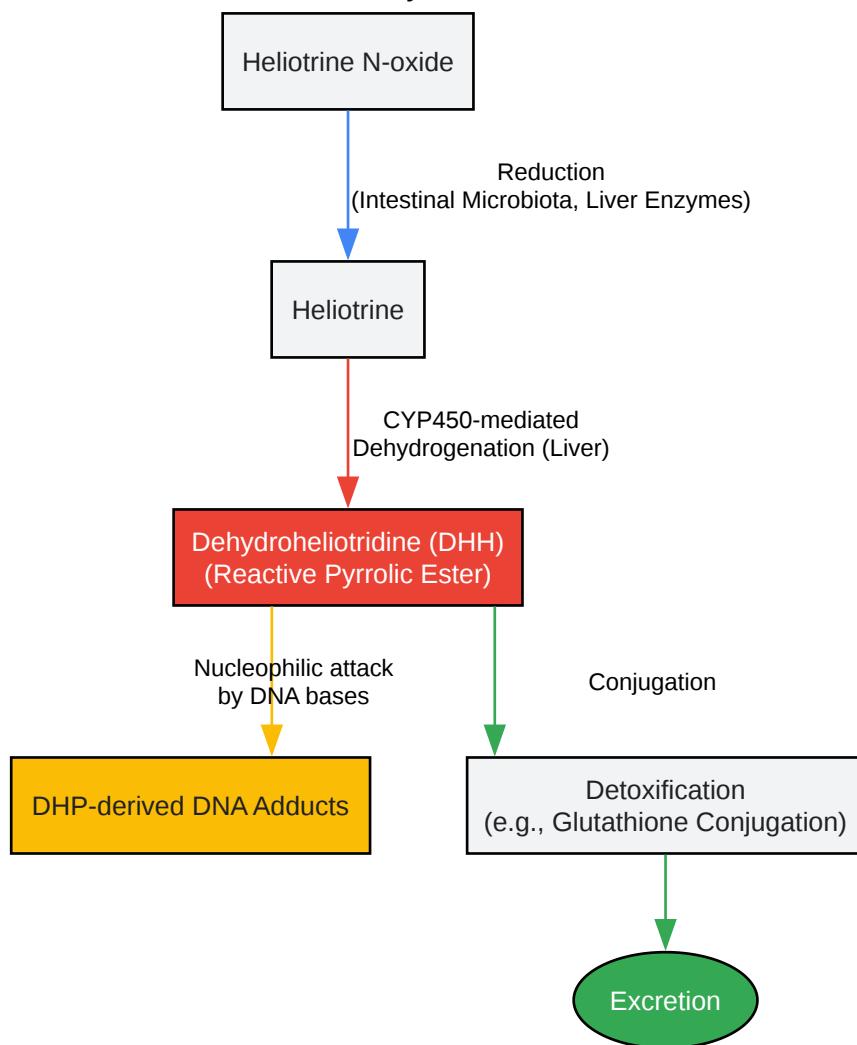
Hepatotoxicity

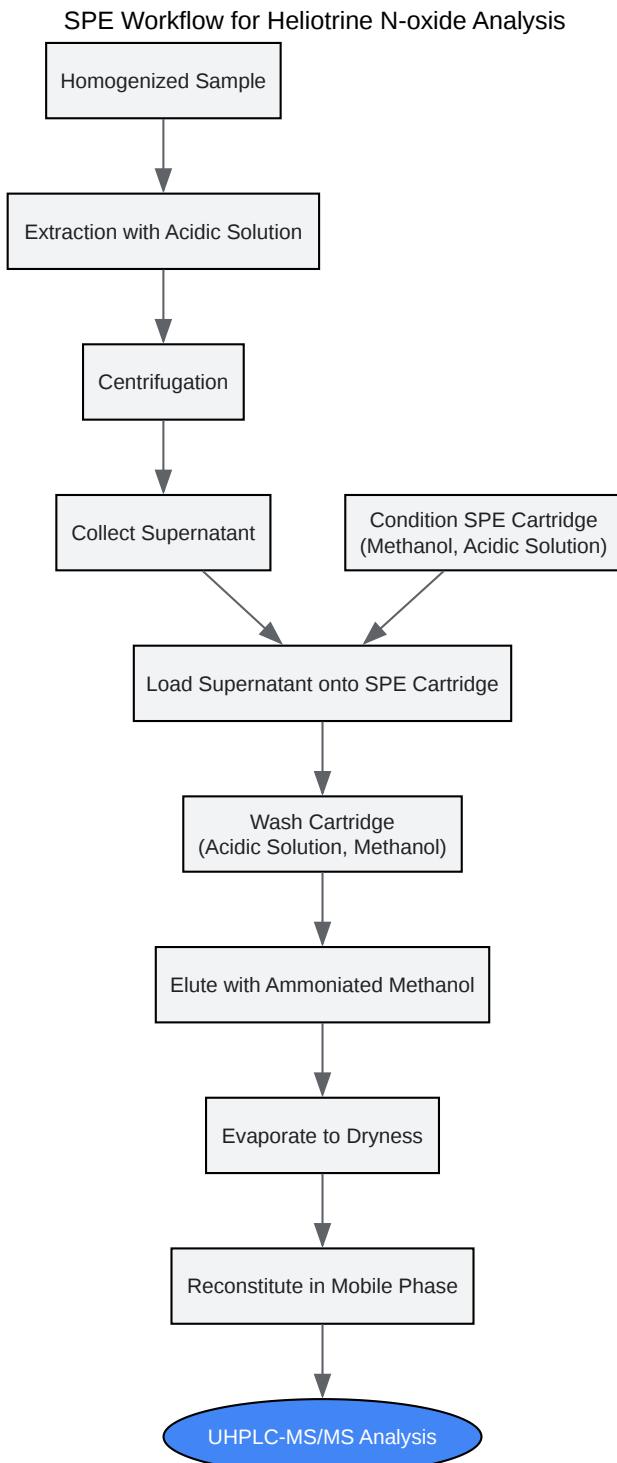
Heliotrine and its N-oxide are known hepatotoxins.^{[6][10]} In vitro studies using human liver cells have shown that heliotrine can induce cytological changes, including cytoplasmic vacuolation and progressive hypertrophy of hepatocytes.^[11] The mechanism is believed to involve the inhibition of DNA and, to a lesser extent, RNA synthesis.^{[6][11]} It is proposed that the reactive metabolites of heliotrine act in the major groove of the DNA helix, inhibiting DNA polymerase.^[6]

Metabolism

The metabolic pathway of **Heliotrine N-oxide** is a critical determinant of its toxicity. The following diagram illustrates the key metabolic steps.

Metabolic Pathway of Heliotrine N-oxide



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